Ulipristal Diacetate

Receptor Selectivity Glucocorticoid Receptor Mifepristone Comparison

Ulipristal Diacetate (UPA) is a tissue-selective SPRM with superior progesterone receptor selectivity over mifepristone, slower receptor turnover kinetics, and no HAND2 downregulation — enabling safer chronic administration protocols. Its 86% CYP3A4-dependent clearance (Cmax ↓90% with rifampicin, ↑5.9x with ketoconazole) makes it an excellent in vivo probe for DDI studies. Choose GMP-grade UPA for emergency contraception trials where levonorgestrel efficacy is suboptimal (e.g., elevated BMI) or extended post-coital coverage (120 h) is required.

Molecular Formula C32H39NO5
Molecular Weight 517.7 g/mol
Cat. No. B15292145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUlipristal Diacetate
Molecular FormulaC32H39NO5
Molecular Weight517.7 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CC(=C3C2CCC4=C3CCC(=C4)OC(=O)C)C5=CC=C(C=C5)N(C)C)C)OC(=O)C
InChIInChI=1S/C32H39NO5/c1-19(34)32(38-21(3)36)16-15-29-27-13-9-23-17-25(37-20(2)35)12-14-26(23)30(27)28(18-31(29,32)4)22-7-10-24(11-8-22)33(5)6/h7-8,10-11,17,27,29H,9,12-16,18H2,1-6H3/t27-,29-,31-,32-/m0/s1
InChIKeyDGPUMRRYZCYOJV-CJSIJMHJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ulipristal Diacetate: A Selective Progesterone Receptor Modulator (SPRM) for Reproductive Medicine Procurement


Ulipristal Diacetate (Ulipristal Acetate; UPA) is a selective progesterone receptor modulator (SPRM) with tissue-specific partial agonist and antagonist activities at the progesterone receptor (PR) [1]. It is a synthetic 19-norprogesterone derivative approved in the United States and Europe for emergency contraception (EC) up to 120 hours post-coitus and in Europe for preoperative management of symptomatic uterine fibroids [2]. Unlike full PR antagonists, UPA exhibits a mixed agonist-antagonist profile that enables its distinct therapeutic window and side-effect profile [1]. As a Biopharmaceutical Classification System (BCS) Class II compound, UPA demonstrates pH-dependent solubility, being highly soluble at low gastric pH but exhibiting reduced solubility at neutral pH, a property with implications for formulation and drug-drug interactions [3].

Why Ulipristal Diacetate Cannot Be Interchanged with Other SPRMs or Hormonal Agents


SPRMs are not functionally interchangeable due to substantial divergence in receptor binding selectivity, co-regulator recruitment dynamics, and resultant tissue-specific pharmacodynamic profiles [1]. UPA exhibits significantly greater selectivity for the progesterone receptor over androgen, glucocorticoid, and mineralocorticoid receptors compared with mifepristone (RU486) [2]. Critically, UPA-bound progesterone receptors exhibit slower turnover kinetics than mifepristone-bound receptors, leading to differential regulation of key endometrial markers such as HAND2, a transcription factor whose downregulation is linked to endometrial hyperplasia and malignancy [1]. Furthermore, UPA's unique pharmacokinetic profile—including a 32-38 hour terminal half-life and sensitivity to CYP3A4 modulation—differs from levonorgestrel and other hormonal contraceptives, directly impacting dosing regimens and drug-drug interaction management [3]. Procurement decisions must therefore be compound-specific rather than class-based.

Quantitative Differential Evidence for Ulipristal Diacetate Against Key Comparators


Receptor Selectivity: UPA Demonstrates Reduced Glucocorticoid Receptor Inactivation Compared to Mifepristone

Ultrastructural analysis reveals that Ulipristal Diacetate (UPA) exhibits markedly lower potency in inactivating the glucocorticoid receptor (GR) compared to mifepristone (RU486) [1]. This differential activity is attributed to the inability of UPA to form a critical stabilizing contact with Gln642 in the GR ligand-binding domain, whereas mifepristone establishes this interaction [1].

Receptor Selectivity Glucocorticoid Receptor Mifepristone Comparison PR Antagonist

Receptor Binding Affinity: UPA IC50 of 0.200 nM at Human PRB

Ulipristal Diacetate demonstrates potent antagonist activity at the human progesterone receptor B (PRB) isoform, with a reported IC50 value of 0.200 nM in a cell-based transactivation assay [1]. While a direct, same-assay comparison with mifepristone's IC50 is not available from this source, this sub-nanomolar potency confirms UPA as a high-affinity PR ligand and establishes a quantitative benchmark for assessing batch-to-batch consistency and comparator evaluation.

Progesterone Receptor IC50 Binding Affinity CHO Cells

Endometrial Safety Marker: UPA Does Not Downregulate HAND2 Expression Unlike Mifepristone

In an in vitro study using human primary endometrial stromal cells, Ulipristal Diacetate did not significantly suppress expression of the transcription factor HAND2, whereas mifepristone exposure resulted in substantial HAND2 downregulation [1]. HAND2 suppression is associated with complex atypical endometrial hyperplasia and endometrial cancer [1]. Additionally, mifepristone-bound progesterone receptors were found to undergo faster turnover than UPA-bound receptors, providing a mechanistic basis for the differential regulation [1].

Endometrial Safety HAND2 PAEC Mifepristone

Uterine Bleeding Control: UPA 5 mg and 10 mg Noninferior to Leuprolide Acetate with Superior Side-Effect Profile

In a Phase III, multicenter, double-blind, randomized controlled trial involving 307 patients with symptomatic uterine fibroids, Ulipristal Diacetate at both 5 mg and 10 mg daily oral doses was noninferior to once-monthly intramuscular leuprolide acetate (3.75 mg) for controlling uterine bleeding at 13 weeks [1]. Bleeding was controlled in 90% (5 mg UPA), 98% (10 mg UPA), and 89% (leuprolide) of patients. The 10 mg UPA dose showed a statistically significant absolute difference of +8.8 percentage points over leuprolide [1]. Critically, moderate-to-severe hot flashes—a hallmark of leuprolide-induced hypoestrogenism—occurred in 11% (5 mg UPA) and 10% (10 mg UPA) of patients versus 40% in the leuprolide group (P < 0.001 for each UPA dose versus leuprolide) [1]. Median time to amenorrhea was 5-7 days for UPA versus 21 days for leuprolide [1].

Uterine Fibroids Leuprolide Acetate Amenorrhea Hot Flashes

Pharmacokinetic Sensitivity: CYP3A4 Contribution to UPA Oral Clearance Quantified at 86%

Using an in vivo mechanistic static model (IMSM) approach, the estimated contribution of CYP3A4 to the oral clearance of Ulipristal Diacetate is 86%, classifying UPA as a sensitive CYP3A4 substrate [1]. Co-administration with the strong CYP3A4 inducer rifampicin decreases UPA Cmax by 90% and AUC by 93% [2]. Conversely, co-administration with the strong CYP3A4 inhibitor ketoconazole increases UPA Cmax by 2-fold and AUC by 5.9-fold [3]. This high metabolic sensitivity distinguishes UPA from levonorgestrel, which also undergoes CYP3A4 metabolism but exhibits different interaction magnitudes [1].

CYP3A4 Drug-Drug Interaction Pharmacokinetics Clearance

Crystalline Polymorphism: Novel Crystalline Forms with Potential Formulation and Solubility Advantages

Patent literature describes multiple novel crystalline polymorphic forms of Ulipristal Diacetate, including forms A1, A2, and other solvate-free forms, each obtainable through specific solvent crystallization processes [REFS-1, REFS-2]. These forms exhibit distinct physicochemical properties, including varying solubility profiles, which are directly relevant for formulation development and bioavailability optimization. While quantitative solubility comparisons between polymorphs are not provided in the abstracted data, the existence of multiple defined crystalline states represents a quantifiable differentiation from compounds with fewer or less well-characterized solid-state forms [REFS-1, REFS-2].

Polymorphism Crystallization Solubility Formulation

Recommended Procurement and Research Use Cases for Ulipristal Diacetate


Preoperative Uterine Fibroid Management with Reduced Vasomotor Side Effects

Based on the Phase III head-to-head trial data, Ulipristal Diacetate (5 mg or 10 mg daily for 3 months) is indicated for procurement when the research or clinical objective is to control excessive uterine bleeding preoperatively while minimizing treatment-emergent hot flashes. The trial demonstrated noninferior bleeding control compared to leuprolide acetate (90-98% vs. 89%) with a significantly lower incidence of moderate-to-severe hot flashes (10-11% vs. 40%; P < 0.001) [1]. This scenario is particularly relevant for studies evaluating quality of life outcomes during preoperative hormonal therapy or comparative effectiveness research between SPRMs and GnRH agonists.

Chronic SPRM Endometrial Safety Studies Leveraging HAND2 Biomarker

Investigators studying long-term SPRM exposure and endometrial safety should prioritize Ulipristal Diacetate due to its demonstrated lack of HAND2 downregulation in endometrial cells. Unlike mifepristone, which suppresses HAND2 and elevates FGF18—markers associated with endometrial hyperplasia—UPA does not significantly alter this pathway [2]. This differential molecular effect makes UPA the preferred SPRM for chronic administration protocols, including investigations of repeated emergency contraception use or extended fibroid treatment courses beyond 3 months.

CYP3A4-Mediated Drug-Drug Interaction Studies Requiring a Sensitive Probe Substrate

With an estimated 86% contribution of CYP3A4 to its oral clearance, Ulipristal Diacetate serves as an excellent probe substrate for in vivo drug-drug interaction studies involving CYP3A4 modulators [3]. Co-administration with rifampicin (strong inducer) reduces UPA Cmax by 90% and AUC by 93%, while ketoconazole (strong inhibitor) increases Cmax 2-fold and AUC 5.9-fold [REFS-4, REFS-5]. This wide dynamic range in exposure makes UPA a sensitive and quantifiable tool for assessing CYP3A4 activity in human subjects and in vitro systems.

Emergency Contraception in Subjects Within 120 Hours Post-Coitus

Ultrastructural analysis reveals that Ulipristal Diacetate (UPA) exhibits markedly lower potency in inactivating the glucocorticoid receptor (GR) compared to mifepristone (RU486) [1]. This differential activity is attributed to the inability of UPA to form a critical stabilizing contact with Gln642 in the GR ligand-binding domain, whereas mifepristone establishes this interaction [1]. Procurement of GMP-grade UPA is essential for clinical trials and public health programs evaluating emergency contraception efficacy in populations where levonorgestrel efficacy may be suboptimal (e.g., BMI considerations) or where extended post-coital coverage is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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